molecular formula C8H8D8N2O4S2 B1149260 L-Homocystine-3,3,3',3',4,4,4',4'-d8 CAS No. 182755-41-5

L-Homocystine-3,3,3',3',4,4,4',4'-d8

Cat. No.: B1149260
CAS No.: 182755-41-5
M. Wt: 276.4029342
Attention: For research use only. Not for human or veterinary use.
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Description

L-Homocystine-3,3,3',3',4,4,4',4'-d8, also known as this compound, is a useful research compound. Its molecular formula is C8H8D8N2O4S2 and its molecular weight is 276.4029342. The purity is usually 95%.
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Biological Activity

L-Homocystine-3,3,3',3',4,4,4',4'-d8 is a stable isotopic labeled compound derived from homocysteine, a sulfur-containing amino acid crucial in various metabolic pathways. The deuterium labeling enhances its utility in biochemical research by allowing for precise tracking of metabolic processes involving sulfur amino acids.

  • Molecular Formula : C₈D₈H₈N₂O₄S₂
  • Molecular Weight : 276.40 g/mol
  • Structure : L-Homocystine consists of two homocysteine molecules linked by a disulfide bond, with deuterium atoms replacing hydrogen atoms at specific positions.

Biological Functions

L-Homocystine plays significant roles in several biological processes:

  • Transsulfuration Pathway : It participates in the transsulfuration pathway, which converts homocysteine to cysteine. This pathway is vital for synthesizing glutathione, an important antioxidant .
  • Amino Acid Metabolism : The compound is involved in the metabolism of sulfur-containing amino acids, influencing various physiological functions including protein synthesis and detoxification processes.
  • Vascular Health : Homocysteine levels are associated with cardiovascular health; elevated levels can lead to vascular damage and are considered a risk factor for cardiovascular diseases .

Research Findings

Recent studies have highlighted the biological activity and implications of this compound:

  • Metabolic Tracking : The use of deuterium-labeled compounds allows researchers to trace metabolic pathways more accurately using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques have improved the understanding of homocysteine metabolism and its implications in diseases related to oxidative stress and inflammation .
  • Case Studies :
    • A study involving patients with varying levels of nitrous oxide exposure demonstrated significant differences in plasma homocysteine levels, suggesting that L-Homocystine could serve as a biomarker for assessing oxidative stress in clinical settings .
    • Another investigation into the pharmacokinetics of homocysteine-related compounds indicated that this compound could help elucidate absorption and metabolism patterns critical for drug development .

Comparison of Related Compounds

Compound NameMolecular FormulaKey FeaturesUnique Aspects
HomocystineC₈H₁₆N₂O₄S₂Non-labeled form; involved in metabolic pathwaysStandard form without deuterium
CysteineC₃H₇N₁O₂SContains a thiol group; precursor to homocysteineEssential amino acid
CystathionineC₆H₁₂N₂O₂SIntermediate in cysteine biosynthesisInvolves additional carbon atoms
This compoundC₈D₈H₈N₂O₄S₂Stable isotopic label; enhances trackingUseful for metabolic studies

Applications in Research

This compound has diverse applications in scientific research:

  • Proteomics : It is utilized to study protein interactions and dynamics due to its stable isotope labeling.
  • Drug Development : The compound aids in evaluating the pharmacokinetics of new drugs targeting metabolic pathways involving homocysteine.
  • Disease Mechanisms : Research involving this compound contributes to understanding the role of homocysteine in diseases such as cardiovascular disorders and neurodegenerative diseases.

Properties

IUPAC Name

(2S)-4-[(3-amino-3-carboxy-1-deuteriopropyl)disulfanyl]-2,3,3,4,4-pentadeuterio-2-(dideuterioamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6?/m0/s1/i1D2,3D2,4D,5D/hD2/t4?,5-,6?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVZLYBCZNMWCF-VMDTWGNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCC(C(=O)O)N)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(CC(C(=O)O)N)SSC([2H])([2H])C([2H])([2H])[C@@]([2H])(C(=O)O)N([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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